6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is available from commercial suppliers like LGC Standards, often as a high-purity reference standard . These standards are crucial for research purposes, allowing scientists to compare their synthesized compounds or analyze samples for the presence of this specific molecule.
PubChem, a public database of chemical information, lists 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole as structurally related to other imidazo[2,1-b]thiazole derivatives with reported biological activities . This suggests that researchers might be exploring 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole as a potential starting point for designing new molecules with interesting biological properties.
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound characterized by its imidazole and thiazole rings. Its chemical formula is with a molecular weight of approximately 202.28 g/mol. This compound is notable for its structural features, including a phenyl group attached to the imidazole ring, which contributes to its unique chemical reactivity and biological properties. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Research indicates that 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole exhibits significant biological activity. It has been studied for its potential as an antitumor agent, with various derivatives showing cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways and induction of apoptosis in malignant cells . Additionally, some studies have suggested antimicrobial properties, although further research is needed to fully elucidate these effects.
The synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole typically involves multi-step procedures. A common method includes:
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole has potential applications in:
Interaction studies involving 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole have focused on its binding affinities with various biological targets. Research has shown that it interacts with specific enzymes and receptors that are crucial in cancer pathways. These interactions can modulate enzymatic activity or receptor signaling, providing insights into its mechanism of action as an antitumor agent. Further studies are required to explore these interactions in detail and assess their implications for drug development .
Several compounds share structural similarities with 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Properties |
|---|---|---|
| 6-Thienyl-2,3-dihydroimidazo[2,1-b]thiazole | Contains a thienyl group instead of phenyl | Similar biological activity but different pharmacokinetics |
| 5-(4-Pyridyl)-6-phenylimidazo[2,1-b]thiazole | Contains a pyridyl group | Enhanced solubility; potential for different biological targets |
| 6-Methylimidazo[2,1-b]thiazole | Lacks the phenyl substituent | Less potent against certain cancer cell lines compared to the phenyl derivative |
The presence of the phenyl group in 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole enhances its lipophilicity and may contribute to improved cellular uptake and bioavailability compared to other similar compounds.
The compound features a bicyclic structure comprising an imidazole ring fused to a thiazole ring. The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the thiazole ring includes a sulfur atom and a nitrogen atom. A phenyl group is attached to the 6-position of the imidazole ring, contributing to the molecule’s planarity and electronic properties (Figure 1).
Key structural features:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C11H10N2S | |
| Molecular weight | 202.28 g/mol | |
| SMILES | C1Cn2cc(nc2S1)c3ccccc3 | |
| InChIKey | ZUSMDKHVRFBRNJ-UHFFFAOYSA-N | |
| Melting point | 147°C |
The compound exhibits moderate solubility in organic solvents and is stable under ambient conditions. Its reactivity is influenced by the electron-rich thiazole ring and the phenyl group, which modulates electronic interactions. The molecular weight of 202.28 g/mol and a predicted density of 1.31 g/cm³ align with typical heterocyclic compounds.
The imidazothiazole class emerged in the mid-20th century as part of efforts to develop anthelmintic agents. Tetramisole, a structurally related compound, was identified as an antiparasitic drug in the 1960s. Subsequent research focused on modifying the tetramisole scaffold to enhance selectivity and reduce toxicity, leading to the synthesis of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole.
Early synthesis routes involved cyclization reactions between 2-aminothiazoles and halogenated ketones. For example, the reaction of 2-aminothiazole with 4-bromophenacyl bromide under acidic conditions yielded the target compound. Modern methods employ polyphosphoric acid (PPA) or halogens to facilitate intramolecular cyclization, achieving higher yields (66–96%).
The imidazo[2,1-b]thiazole core serves as a privileged scaffold in medicinal chemistry, enabling the design of molecules with diverse pharmacological profiles. Key applications include:
Derivatives of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole have shown promise as pan-RAF inhibitors. For example, compound 38a (with a cyclic sulfamide moiety) demonstrated potent activity against melanoma cells by inhibiting MEK/ERK phosphorylation, achieving IC50 values in the nanomolar range.
The scaffold has been utilized in targeting HCV NS4B protein, a critical component in viral replication. Compound 26f exhibited an EC50 of 16 nM against HCV genotype 1b, with synergistic effects when combined with direct-acting antivirals (e.g., simeprevir, daclatasvir).
Imidazo[2,1-b]thiazole derivatives have been investigated as L-type calcium channel blockers. These compounds exhibit selective inotropic/chronotropic effects, particularly in nonvascular tissues, making them candidates for treating cardiac hypertrophy.
Modifications to the core structure include:
The compound shares its core scaffold with several bioactive molecules:
The biological activity of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole derivatives is attributed to:
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole represents a bicyclic heterocyclic compound characterized by a fused imidazole-thiazole ring system with a phenyl substituent at the 6-position [1]. The molecular formula is C₁₁H₁₀N₂S with a molecular weight of 202.28 g/mol [1] [2]. The compound exists under Chemical Abstracts Service registry number 4335-28-8 and exhibits the International Union of Pure and Applied Chemistry systematic name 6-phenyl-2,3-dihydroimidazo[2,1-b] [1] [3]thiazole [1] [3].
The molecular architecture features a dihydroimidazo[2,1-b]thiazole core, which consists of a five-membered thiazole ring fused to a partially saturated imidazole ring [1] [4]. The phenyl group attachment at position 6 introduces significant electronic and steric effects that influence the compound's overall properties [5] [4]. The bicyclic system contains two nitrogen atoms and one sulfur atom as heteroatoms, contributing to the compound's unique chemical behavior [1] [6].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂S | [1] |
| Molecular Weight | 202.28 g/mol | [1] |
| Chemical Abstracts Service Number | 4335-28-8 | [1] |
| Exact Mass | 202.05646950 Da | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 1 | [1] |
The structural descriptor reveals an XLogP3-AA value of 2.2, indicating moderate lipophilicity [1]. The compound possesses no defined stereocenter atoms and exhibits a complexity value of 203 according to computational analysis [1]. The canonical Simplified Molecular-Input Line-Entry System representation is C1CSC2=NC(=CN21)C3=CC=CC=C3, providing a linear notation for the molecular structure [1] [2].
The International Chemical Identifier string InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,8H,6-7H2 describes the connectivity and hydrogen count for each atom [1] [3]. The corresponding InChIKey ZUSMDKHVRFBRNJ-UHFFFAOYSA-N serves as a hashed version for database searches [1] [2] [3].
Nuclear magnetic resonance spectroscopy provides crucial structural information for 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole through analysis of both proton and carbon-13 spectra [7] [8]. The compound exhibits characteristic chemical shifts that confirm the bicyclic heterocyclic structure and phenyl substitution pattern [7] [9].
Proton nuclear magnetic resonance analysis reveals distinct spectral regions corresponding to different structural components [7] [8]. The phenyl ring protons typically appear in the aromatic region between 7.0-8.0 parts per million, with the imidazole proton showing characteristic downfield chemical shifts [7] [9]. The dihydro portion of the molecule contributes methylene proton signals in the aliphatic region [7] [8].
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the presence of aromatic carbons from both the phenyl substituent and the heterocyclic core [7] [8]. The thiazole carbon atoms exhibit distinct chemical shifts compared to imidazole carbons due to the different electronic environments created by sulfur versus nitrogen heteroatoms [7] [9]. The methylene carbons of the dihydro portion appear in the characteristic aliphatic carbon region [7] [8].
Table 2: Representative Nuclear Magnetic Resonance Chemical Shift Ranges
| Structural Component | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |
|---|---|---|
| Phenyl aromatic protons | 7.0-8.0 | 125-135 |
| Imidazole ring proton | 8.0-8.5 | 110-150 |
| Methylene protons | 3.5-4.5 | 35-45 |
| Thiazole carbons | - | 145-170 |
Infrared spectroscopy serves as a fundamental technique for identifying characteristic functional groups and structural features in 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole [10] [11]. The infrared spectrum exhibits distinctive absorption bands that correspond to specific vibrational modes within the molecular structure [10] [12].
The aromatic carbon-hydrogen stretching vibrations typically appear in the region 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at slightly lower frequencies [10] [11]. The heterocyclic ring system contributes characteristic absorption bands in the fingerprint region below 1500 wavenumbers [10] [12]. Carbon-nitrogen stretching vibrations from the imidazole and thiazole rings produce medium to strong intensity bands between 1400-1600 wavenumbers [10] [11].
The presence of the thiazole ring introduces sulfur-containing vibrational modes that appear at characteristic frequencies distinct from purely nitrogen-containing heterocycles [10] [12]. The phenyl ring contributes multiple aromatic carbon-carbon stretching and bending modes throughout the spectrum [10] [11]. The dihydro portion of the molecule adds methylene scissoring and rocking vibrations to the spectral profile [10] [12].
Table 3: Characteristic Infrared Absorption Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch | 2850-3000 | Medium |
| C=N stretch | 1580-1620 | Strong |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong |
| C-N stretch | 1200-1350 | Medium |
| Ring deformation | 800-1200 | Variable |
Mass spectrometry analysis of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [8]. The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the molecular weight of the intact compound [8]. Electron ionization mass spectrometry reveals characteristic fragmentation pathways that support structural assignment [8].
The fragmentation pattern typically includes loss of the phenyl group, producing fragment ions related to the dihydroimidazothiazole core [8]. Additional fragmentation occurs through cleavage of the heterocyclic rings, generating smaller fragment ions that contain either the imidazole or thiazole portions [8]. The mass spectral fragmentation provides complementary information to nuclear magnetic resonance and infrared spectroscopy for complete structural confirmation [8].
Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole [13] [14]. The compound exhibits characteristic absorption bands in the ultraviolet region due to π-π* transitions within the conjugated heterocyclic system [13] [14]. The phenyl substituent contributes additional aromatic absorption features that influence the overall spectral profile [13] [14].
The absorption spectrum typically shows multiple bands corresponding to different electronic transitions within the fused ring system [13] [14]. The longest wavelength absorption band relates to the lowest energy π-π* transition, while higher energy bands correspond to additional electronic excitations [13] [14]. The extinction coefficients provide information about the intensity of these electronic transitions [13] [14].
Solvent effects on the ultraviolet-visible spectrum can provide insights into the compound's electronic structure and intermolecular interactions [13] [14]. Changes in absorption wavelengths and intensities upon solvent variation indicate the degree of electronic conjugation and polarity effects [13] [14]. The spectroscopic data contributes to understanding the compound's photochemical behavior and potential applications [13] [14].
X-ray crystallographic analysis provides the most definitive structural information for 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole derivatives through direct determination of atomic positions and bond parameters [15] [16]. Single crystal diffraction studies reveal precise molecular geometry, including bond lengths, bond angles, and torsion angles throughout the bicyclic structure [15] [16] [17].
The crystallographic data typically show the compound crystallizing in specific space groups with characteristic unit cell parameters [15] [16]. The molecular conformation in the solid state may differ from solution-phase structures due to crystal packing forces and intermolecular interactions [15] [16] [17]. Hydrogen bonding patterns and π-π stacking interactions between molecules influence the overall crystal structure [15] [16].
The thiazole and imidazole rings often exhibit slight deviations from planarity due to the dihydro nature of the fused system [15] [16]. The phenyl ring orientation relative to the heterocyclic core provides information about steric interactions and electronic conjugation effects [15] [16] [17]. Thermal displacement parameters indicate the degree of atomic motion within the crystal lattice [15] [16].
Table 4: Representative Crystallographic Parameters
| Parameter | Typical Range | Structural Significance |
|---|---|---|
| C-N bond lengths | 1.30-1.40 Å | Aromatic character |
| C-S bond lengths | 1.70-1.75 Å | Thiazole ring integrity |
| Ring torsion angles | 0-15° | Planarity deviation |
| Intermolecular distances | 3.5-4.0 Å | π-π stacking |
The solubility characteristics of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole depend significantly on the molecular structure and intermolecular interactions [5]. The computed partition coefficient (XLogP3-AA = 2.2) indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases [1]. The presence of nitrogen heteroatoms provides hydrogen bonding acceptor sites that enhance aqueous solubility compared to purely hydrocarbon analogs [1] [5].
Temperature effects play a crucial role in determining solubility behavior, with increased thermal energy generally enhancing dissolution rates and solubility limits [5]. The compound's solubility profile varies considerably across different solvent systems, reflecting the interplay between polar and nonpolar molecular regions [5]. Organic solvents typically provide better dissolution than water due to the significant hydrocarbon content from the phenyl group and heterocyclic framework [5].
The partition coefficient between octanol and water serves as a standard measure of lipophilicity and membrane permeability potential [1] [5]. The moderate partition coefficient value suggests the compound possesses balanced hydrophilic and lipophilic characteristics suitable for various applications [1] [5]. Solvent-dependent spectroscopic studies provide additional insights into molecular interactions and solvation effects [5].
Chemical stability analysis of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole under different environmental conditions reveals important information about storage requirements and potential applications [18]. The compound demonstrates stability under normal temperature and pressure conditions when properly stored [18]. Chemical stability depends on factors including temperature, pH, light exposure, and presence of oxidizing or reducing agents [19] [18].
The heterocyclic structure provides inherent stability due to aromaticity and resonance stabilization [18]. However, the dihydro portion of the molecule may be susceptible to oxidation under certain conditions [18]. Strong oxidizing agents represent incompatible materials that should be avoided during storage and handling [19] [18]. The compound remains stable under inert atmosphere conditions at room temperature [19] [18].
Light sensitivity studies indicate potential photodegradation pathways that may occur upon prolonged ultraviolet exposure [18]. pH stability ranges demonstrate the compound's behavior under acidic and basic conditions, providing guidance for formulation and application development [18]. Accelerated stability studies under elevated temperature conditions help predict long-term storage stability [18].
Thermal analysis techniques provide comprehensive information about the thermal behavior and decomposition characteristics of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole [20] [18]. Melting point determination reveals the compound's thermal transition temperature, which typically occurs around 147°C according to available data [20]. The melting point serves as an important identity parameter and purity indicator [20] [18].
Differential scanning calorimetry analysis reveals endothermic and exothermic transitions that occur during heating [18]. The thermal decomposition typically begins at temperatures significantly above the melting point, indicating good thermal stability in the solid state [20] [18]. Decomposition products may include carbon monoxide, nitrogen oxides, sulfur oxides, and carbon dioxide based on the elemental composition [19] [18].
Thermogravimetric analysis provides quantitative information about mass loss during thermal decomposition [18]. The decomposition pathway involves sequential breaking of chemical bonds, beginning with the weakest linkages and progressing through the molecular structure [18]. The predicted boiling point of 421.5°C (±38.0°C) suggests high thermal stability in the liquid phase [20].
Table 5: Thermal Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 147°C | [20] |
| Predicted Boiling Point | 421.5°C (±38.0°C) | [20] |
| Predicted Density | 1.31±0.1 g/cm³ | [20] |
| Decomposition Products | CO, NO₂, SO₂, CO₂ | [19] |
The acid-base properties of 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole arise from the nitrogen heteroatoms within the bicyclic structure [20] [21]. Computational prediction suggests a pKa value of approximately 4.81±0.20, indicating weak base character [20]. The protonation behavior involves the nitrogen atoms in both the imidazole and thiazole ring systems [21].
The first protonation typically occurs at the most basic nitrogen center, which is influenced by the electronic environment and resonance effects within the fused ring system [21]. The second protonation may occur at the remaining nitrogen site under strongly acidic conditions [21]. The pKa values help predict the compound's behavior in different pH environments and its potential interactions with biological systems [21].
Comparison with related thiazole compounds shows that the pKa value falls within the expected range for this class of heterocycles [21]. The 4.81 predicted value aligns with the known pKa of thiazole itself (4.51), suggesting that the imidazo fusion and phenyl substitution do not dramatically alter the basic character [21]. The acid-base properties influence solubility, stability, and reactivity under various conditions [21].